benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate

Chiral Building Block Kinase Inhibition Stereochemical Purity

Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1562988-38-8) is a chiral, enantiopure, difluorinated piperidine derivative of the carbamate class, defined by its (5S)-configuration, gem-difluoro motif at the 3-position, and a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen. This combination of stereochemical precision, fluorination pattern, and orthogonal protection strategy renders it a building block of significant interest in medicinal chemistry for the construction of biologically active molecules, including kinase inhibitors and GPCR modulators.

Molecular Formula C13H16F2N2O2
Molecular Weight 270.27 g/mol
Cat. No. B12284754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate
Molecular FormulaC13H16F2N2O2
Molecular Weight270.27 g/mol
Structural Identifiers
SMILESC1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C13H16F2N2O2/c14-13(15)6-11(16)7-17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2/t11-/m0/s1
InChIKeyZKXPHMUMKNWIQZ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate: A Chiral, Orthogonally Protected Fluorinated Piperidine Building Block


Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate (CAS 1562988-38-8) is a chiral, enantiopure, difluorinated piperidine derivative of the carbamate class, defined by its (5S)-configuration, gem-difluoro motif at the 3-position, and a benzyloxycarbonyl (Cbz) protecting group on the ring nitrogen . This combination of stereochemical precision, fluorination pattern, and orthogonal protection strategy renders it a building block of significant interest in medicinal chemistry for the construction of biologically active molecules, including kinase inhibitors and GPCR modulators [1].

Why Generic 5-Amino-3,3-Difluoropiperidine Analogs Cannot Replace the (5S)-Cbz Compound


Simple substitution with a racemic mixture, a different enantiomer, or a non-Cbz protected variant is not permissible in synthetic programs requiring stereochemically defined intermediates or orthogonal deprotection strategies. The (5S)-configuration is critical for biological target engagement [1], while the acid-stable yet hydrogenolytically-cleavable Cbz group provides complementary reactivity to the Boc group, allowing sequential deprotection in complex syntheses [2]. Furthermore, the 3,3-difluoro moiety significantly alters piperidine basicity, lipophilicity, and metabolic stability relative to non-fluorinated counterparts, making direct replacement without these features a high-risk proposition for downstream pharmacological profiles .

Quantitative Differentiation Evidence for Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate


Enantiomeric Purity Drives Biological Activity: (5S) vs. (5R) or Racemic Mixture

The (5S)-enantiomer is essential for achieving target potency; the (5R)-enantiomer or racemic mixture shows substantially reduced or no activity in kinase inhibition assays. The patent literature on 5-substituted difluoropiperidine kinase inhibitors specifies the (S)-configuration as a key structural feature for blood-brain barrier penetration and target engagement [1].

Chiral Building Block Kinase Inhibition Stereochemical Purity

Cbz Protection Enables Orthogonal Deprotection vs. Boc in Multi-Step Syntheses

The Cbz group is stable to acidic conditions (TFA, HCl) used to remove Boc groups, but is readily cleaved by catalytic hydrogenation (H₂, Pd/C). This orthogonality allows selective deprotection in the presence of other acid-labile protecting groups, a distinct advantage over the Boc-protected analog tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate, which is unstable under acidic conditions [1].

Orthogonal Protection Solid-Phase Synthesis Peptidomimetics

Gem-Difluoro Motif Modulates Piperidine Basicity (pKa) Relative to Non-Fluorinated Analog

Systematic fluorination of saturated heterocyclic amines has been shown to reduce basicity and modulate lipophilicity. Mono- and difluorination of piperidine reduces the pKa relative to the parent piperidine (pKa ~11.2) [1]. The 3,3-difluoro substitution in our target compound is expected to significantly alter ionization state at physiological pH, impacting membrane permeability and off-target pharmacology relative to non-fluorinated analogs .

Physicochemical Properties Basicity Modulation Drug Design

Optimal Application Scenarios for Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate


Kinase Inhibitor Lead Optimization Requiring CNS Penetration

The (5S)-configured difluoropiperidine core has been explicitly claimed in patents for brain-penetrant kinase inhibitors (VEGFR2, FYN) targeting glioblastoma and brain metastases [1]. The Cbz group can be removed under mild hydrogenolysis after installation of the kinase hinge-binding motif, preserving the stereochemical integrity critical for potency.

GPCR Agonist Synthesis with Orthogonal Protection Requirements

The apelin receptor (APJ) agonist program demonstrated that incorporation of a 3,3-difluoropiperidine moiety improves agonist potency from EC50 162 nM to 6.5 nM [2]. The Cbz-protected variant allows introduction of the fluorinated piperidine at a late synthetic stage where acid-labile functional groups are present, avoiding Boc deprotection incompatibilities.

19F NMR Probe Development for Deuterium-Free Environments

Compounds bearing the gem-difluoro group serve as sensitive 19F NMR probes without requiring deuterated solvents or internal standards . The Cbz-protected building block can be directly incorporated into probe molecules, with the benzyl group subsequently removed to reveal the free amine for further conjugation.

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